2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide
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Overview
Description
2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide typically involves the reaction of 1-ethylindole with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with a thiol reagent, such as thiourea, to introduce the sulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under reflux conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated indole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide
- 2-(1-ethylindol-3-yl)sulfanyl-N-(4-chlorophenyl)acetamide
- 2-(1-ethylindol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the indole ring and the presence of the sulfanyl group. These structural features contribute to its distinct biological activities and potential applications. Compared to similar compounds, it may exhibit enhanced potency and selectivity in certain biological assays.
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-21-12-18(16-6-4-5-7-17(16)21)23-13-19(22)20-15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWINMRPCTAGTKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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